molecular formula C14H16N2O B3854721 N-[(E)-cyclohex-3-en-1-ylmethylideneamino]benzamide

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]benzamide

Cat. No.: B3854721
M. Wt: 228.29 g/mol
InChI Key: UNBGRLCIZNRBME-RVDMUPIBSA-N
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Description

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a cyclohexene ring attached to a benzamide moiety through an imine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-cyclohex-3-en-1-ylmethylideneamino]benzamide typically involves the condensation of cyclohex-3-en-1-ylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N-[(E)-cyclohex-3-en-1-ylmethylamino]benzamide.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-cyclohex-3-en-1-ylmethylideneamino]benzamide involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzamide moiety can interact with proteins and other macromolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]benzamide is unique due to its specific structural features, such as the cyclohexene ring and the imine linkage, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14(13-9-5-2-6-10-13)16-15-11-12-7-3-1-4-8-12/h1-3,5-6,9-12H,4,7-8H2,(H,16,17)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBGRLCIZNRBME-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C=NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC=C1)/C=N/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(E)-cyclohex-3-en-1-ylmethylideneamino]benzamide
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N-[(E)-cyclohex-3-en-1-ylmethylideneamino]benzamide
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N-[(E)-cyclohex-3-en-1-ylmethylideneamino]benzamide
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N-[(E)-cyclohex-3-en-1-ylmethylideneamino]benzamide
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N-[(E)-cyclohex-3-en-1-ylmethylideneamino]benzamide
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N-[(E)-cyclohex-3-en-1-ylmethylideneamino]benzamide

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